molecular formula C23H32ClIN2O4 B4215770 2-[2-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-6-iodophenoxy]-N-(2-phenylethyl)acetamide;hydrochloride

2-[2-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-6-iodophenoxy]-N-(2-phenylethyl)acetamide;hydrochloride

Cat. No.: B4215770
M. Wt: 562.9 g/mol
InChI Key: RJEJIOYTBWEJQM-UHFFFAOYSA-N
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Description

2-[2-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-6-iodophenoxy]-N-(2-phenylethyl)acetamide;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an iodophenoxy group, an ethoxy group, and a phenylethylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-6-iodophenoxy]-N-(2-phenylethyl)acetamide;hydrochloride typically involves multiple steps:

    Formation of the Iodophenoxy Intermediate: The initial step involves the iodination of a phenol derivative to form the iodophenoxy intermediate. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions.

    Ethoxylation: The iodophenoxy intermediate is then subjected to ethoxylation using an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.

    Aminomethylation: The ethoxylated product undergoes aminomethylation with 2-hydroxy-1,1-dimethylethylamine in the presence of a suitable catalyst.

    Acetamide Formation: The final step involves the reaction of the aminomethylated product with 2-phenylethylamine and acetic anhydride to form the acetamide derivative.

    Hydrochloride Salt Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the iodophenoxy group, potentially leading to deiodination.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy and iodophenoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiolates under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Deiodinated derivatives.

    Substitution: Azido or thiolated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study cellular processes involving iodophenoxy and phenylethylacetamide moieties. It may also serve as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure suggests possible activity as an anti-inflammatory or anticancer agent, although further research is needed to confirm these properties.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-[2-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-6-iodophenoxy]-N-(2-phenylethyl)acetamide;hydrochloride is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The iodophenoxy group may play a role in binding to these targets, while the phenylethylacetamide moiety could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ethoxy-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-6-chlorophenoxy)-N-(2-phenylethyl)acetamide
  • 2-(2-ethoxy-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-6-bromophenoxy)-N-(2-phenylethyl)acetamide

Uniqueness

Compared to its chlorinated and brominated analogs, the iodinated compound may exhibit different reactivity and biological activity due to the larger atomic size and different electronic properties of iodine. This can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

2-[2-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-6-iodophenoxy]-N-(2-phenylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31IN2O4.ClH/c1-4-29-20-13-18(14-26-23(2,3)16-27)12-19(24)22(20)30-15-21(28)25-11-10-17-8-6-5-7-9-17;/h5-9,12-13,26-27H,4,10-11,14-16H2,1-3H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEJIOYTBWEJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC(C)(C)CO)I)OCC(=O)NCCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClIN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-6-iodophenoxy]-N-(2-phenylethyl)acetamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-6-iodophenoxy]-N-(2-phenylethyl)acetamide;hydrochloride
Reactant of Route 3
2-[2-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-6-iodophenoxy]-N-(2-phenylethyl)acetamide;hydrochloride
Reactant of Route 4
2-[2-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-6-iodophenoxy]-N-(2-phenylethyl)acetamide;hydrochloride
Reactant of Route 5
2-[2-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-6-iodophenoxy]-N-(2-phenylethyl)acetamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-ethoxy-4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-6-iodophenoxy]-N-(2-phenylethyl)acetamide;hydrochloride

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